molecular formula C8H7FN2 B12960557 2-Cyano-4-fluorobenzylamine

2-Cyano-4-fluorobenzylamine

Cat. No.: B12960557
M. Wt: 150.15 g/mol
InChI Key: YDTCKYRLMVKQOT-UHFFFAOYSA-N
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Description

2-(aminomethyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-5-fluorobenzonitrile typically involves the following steps:

    Nitration: The starting material, 5-fluorobenzonitrile, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 2-(aminomethyl)-5-fluorobenzonitrile may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(aminomethyl)-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)phenol
  • 4-amino-5-aminomethyl-2-methylpyrimidine
  • 2-(aminomethyl)pyridine

Uniqueness

2-(aminomethyl)-5-fluorobenzonitrile is unique due to the presence of both an aminomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

2-(aminomethyl)-5-fluorobenzonitrile

InChI

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4,10H2

InChI Key

YDTCKYRLMVKQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CN

Origin of Product

United States

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